molecular formula C10H13BrMgO B14900146 (3-t-Butoxyphenyl)magnesium bromide

(3-t-Butoxyphenyl)magnesium bromide

Cat. No.: B14900146
M. Wt: 253.42 g/mol
InChI Key: LDIAJYDRMJICMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-t-Butoxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (3-t-butoxyphenyl) group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-t-Butoxyphenyl)magnesium bromide is typically prepared through the reaction of 3-t-butoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

3-t-Butoxyphenyl bromide+Mg(3-t-Butoxyphenyl)magnesium bromide\text{3-t-Butoxyphenyl bromide} + \text{Mg} \rightarrow \text{this compound} 3-t-Butoxyphenyl bromide+Mg→(3-t-Butoxyphenyl)magnesium bromide

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but involves larger quantities and more controlled conditions. The use of automated reactors and precise control of temperature and pressure ensures the efficient production of the compound. The purity of the final product is critical, and various purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3-t-Butoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

The compound commonly reacts with electrophiles such as aldehydes, ketones, and esters under anhydrous conditions. The reactions are typically carried out in solvents like THF or diethyl ether. Acidic workup is often required to protonate the intermediate products and obtain the final alcohols.

Major Products Formed

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Coupled Products: Resulting from reactions with organic halides.

Scientific Research Applications

(3-t-Butoxyphenyl)magnesium bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of (3-t-Butoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The high electron density on the carbon atom makes it a strong nucleophile, capable of attacking carbonyl groups and other electrophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • 3-Methoxyphenylmagnesium bromide
  • 4-Fluorophenylmagnesium bromide

Uniqueness

(3-t-Butoxyphenyl)magnesium bromide is unique due to the presence of the t-butoxy group, which imparts steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired.

Properties

IUPAC Name

magnesium;(2-methylpropan-2-yl)oxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIAJYDRMJICMO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.